![molecular formula C14H13N3O2S B1301120 7-甲基-2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-羧酸乙酯 CAS No. 162286-69-3](/img/structure/B1301120.png)

7-甲基-2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

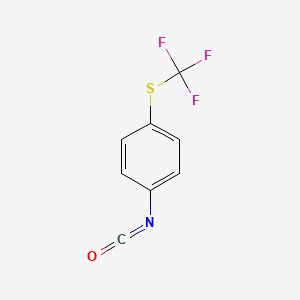

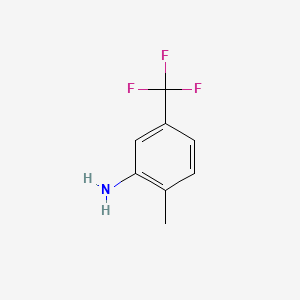

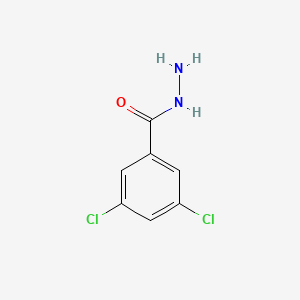

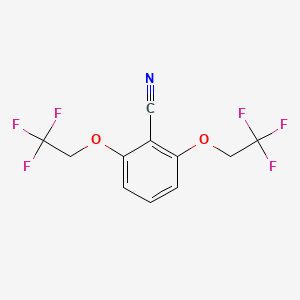

Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to a class of heterocyclic compounds known for their diverse range of biological activities. The compound features a pyrazolopyrimidine core, which is a fused heterocyclic system combining pyrazole and pyrimidine rings. This core is substituted with a thiophene ring, known for its electronic properties, and an ethyl ester group, which often plays a role in the pharmacokinetic profile of drug-like molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For instance, a similar compound, Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized through a three-component reaction involving a thioxo-tetrahydropyrimidine derivative, a pyrazole carbaldehyde, and monochloroacetic acid . This method could potentially be adapted for the synthesis of Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this family is often characterized using techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For example, a related molecule was crystallized in the triclinic space group and had its structure parameters optimized using theoretical methods such as HF/6-31G(d) and B3LYP/6-31G(d) . These methods could be employed to determine the molecular structure of Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Compounds with the pyrazolopyrimidine core can undergo various chemical reactions, transforming into different heterocyclic systems. For instance, Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was used as a starting material to create fused heterocyclic systems through reactions with various reagents . This suggests that Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate could also be a versatile intermediate for the synthesis of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic techniques like NMR, CMR, and FT-IR, as well as by evaluating their biological activities. For example, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were screened for antibacterial and antifungal activities . These methods could be applied to Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate to determine its potential as a biologically active molecule.

科学研究应用

结核菌抑制活性

7-甲基-2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-羧酸乙酯的结构类似物显示出有希望的抗结核特性。合成了这些化合物并评估了它们的结核菌抑制活性,表明它们在治疗结核病中具有潜在应用。构效关系分析有助于理解它们对结核分枝杆菌活性的分子基础 (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

抗菌和抗真菌特性

与 7-甲基-2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-羧酸乙酯相关的化合物已针对一系列革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌和丝状真菌进行了生物杀伤特性测试。其中一些衍生物表现出优异的杀生物特性,表明它们作为抗菌和抗真菌剂的潜力 (Youssef, Abbady, Ahmed, & Omar, 2011).

抗癌活性

一些研究集中于合成和评估新型吡唑并[1,5-a]嘧啶衍生物的抗癌特性。这些化合物已针对多种癌细胞系进行了测试,包括人肺癌和肝细胞癌细胞,显示出显着的抗肿瘤活性。该研究突出了这些化合物在开发新的抗癌疗法中的潜力 (Gomha, Muhammad, & Edrees, 2017).

衍生物的合成和表征

从 7-甲基-2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-羧酸乙酯衍生的新型杂环化合物的合成已得到广泛研究。这些努力导致了具有潜在生物学意义的不同衍生物的产生,探索了它们的合成、表征和对其生物活性的评估 (Youssef, Abbady, Ahmed, & Omar, 2013).

作用机制

Target of Action

Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . .

Mode of Action

The mode of action of this compound is primarily related to its optical properties. The compound’s interaction with its targets results in changes in absorption and emission behaviors . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

The compound’s optical properties suggest potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Pharmacokinetics

The compound’s tunable photophysical properties suggest potential implications for its bioavailability .

Result of Action

The result of the compound’s action is primarily observed in its optical properties. The compound allows good solid-state emission intensities . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound displayed a stronger solvatofluorochromic effect when an electron-withdrawing group (EWG) was present at position 7 . Additionally, the compound showed good stability under exposure to extreme pH .

未来方向

The future directions for the study of “Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of more efficient synthesis methods could also be a focus of future research .

属性

IUPAC Name |

ethyl 7-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-3-19-14(18)10-8-15-13-7-11(12-5-4-6-20-12)16-17(13)9(10)2/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRIFKWJWUKPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CS3)N=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371371 |

Source

|

| Record name | Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

162286-69-3 |

Source

|

| Record name | Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。